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Compound of Interest

Compound Name: 2-Methylhexanamide

Cat. No.: B1654000

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-Methylhexanamide, a simple
branched-chain fatty amide. Included are its chemical and physical properties, detailed
experimental protocols for its synthesis, and an analysis of its predicted spectroscopic data.
This document is intended to serve as a valuable resource for researchers and professionals in
the fields of chemistry and drug development.

Chemical and Physical Properties

2-Methylhexanamide is a primary amide derivative of 2-methylhexanoic acid. Its fundamental
properties are summarized in the table below.
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Property Value Source

CAS Registry Number 20923-63-1 --INVALID-LINK--1]
Molecular Formula C7H1sNO --INVALID-LINK--1]
Molecular Weight 129.20 g/mol --INVALID-LINK--1]
IUPAC Name 2-methylhexanamide --INVALID-LINK--1]
SMILES CCCCC(C)C(=0O)N --INVALID-LINK--1]

InChl=1S/C7H15NO/c1-3-4-5-

InChl 6(2)7(8)9/h6H,3-5H2,1-2H3, ~-INVALID-LINK--1]
(H2,8,9)
Predicted XLogP3 1.6 ~INVALID-LINK--1]

Predicted Topological Polar
43.1 A2 --INVALID-LINK--1]
Surface Area

Experimental Protocols: Synthesis of 2-
Methylhexanamide

The synthesis of 2-Methylhexanamide can be achieved through the amidation of 2-
methylhexanoic acid. Two common and effective methods are presented below.

Method 1: Synthesis via Acyl Chloride Intermediate

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride,
followed by amination.

Experimental Workflow:
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Step 1: Acyl Chloride Formation

Thionyl Chloride (SOCl2)
Reflux 2-Methylhexanoyl Chloride
—
2-Methylhexanoic Acid

Vigorous Stirring

Step 2: Amination Step 3: Purification
Recrystallization
Ammonia (aq) > 2-Methylhexanamide Crude Product Pure 2-Methylhexanamide

Click to download full resolution via product page
Caption: Workflow for the synthesis of 2-Methylhexanamide via an acyl chloride intermediate.

Detailed Methodology:

o Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas
trap, add 2-methylhexanoic acid (1 equivalent). Slowly add thionyl chloride (SOClz, 1.2
equivalents) dropwise at room temperature. After the initial vigorous reaction subsides,
gently heat the mixture to reflux for 1-2 hours until the evolution of HCI and SO2 gas ceases.
The excess thionyl chloride can be removed by distillation under reduced pressure to yield
crude 2-methylhexanoyl chloride.

o Amination: The crude 2-methylhexanoyl chloride is cooled in an ice bath and then added
dropwise to a stirred, concentrated aqueous solution of ammonia (excess, e.g., 5-10
equivalents). The reaction is highly exothermic and should be performed with efficient
cooling and vigorous stirring. A white precipitate of 2-Methylhexanamide will form.

 Purification: The crude product is collected by vacuum filtration and washed with cold water
to remove ammonium chloride. The solid is then dried. Further purification can be achieved
by recrystallization from a suitable solvent such as ethanol/water or hexane.
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Method 2: Direct Amide Coupling using DCC

This method utilizes a coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the
direct formation of the amide bond.

Experimental Workflow:

Step 1: Activation

Anhydrous Solvent (€.g., DCM) o Activated InlermediateJ
>

2-Methylhexanoic Acid

Stir at RT

Step 2: Coupling Step 3: Purification
A4
Filtration & Chromatography
solution] 2-Methylhexanamide Reaction Mixture f—————————————————————®=| Pure 2-Methylhexanamide

Click to download full resolution via product page

Caption: Workflow for the DCC-mediated synthesis of 2-Methylhexanamide.

Detailed Methodology:

» Activation and Coupling: Dissolve 2-methylhexanoic acid (1 equivalent) in an anhydrous
aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom
flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath. Add N,N'-
dicyclohexylcarbodiimide (DCC, 1.1 equivalents) to the solution. Stir the mixture at O °C for
15-30 minutes. Then, introduce a source of ammonia (e.g., by bubbling ammonia gas
through the solution or adding a solution of ammonia in an appropriate solvent) and allow the
reaction to warm to room temperature and stir for several hours (monitor by TLC).
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 Purification: A white precipitate of dicyclohexylurea (DCU), the byproduct of the reaction, will
form. Remove the DCU by filtration. The filtrate is then concentrated under reduced
pressure. The resulting residue can be purified by column chromatography on silica gel using
a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2-
Methylhexanamide.

Predicted Spectroscopic Data

While experimental spectra for 2-Methylhexanamide are not readily available in public
databases, its spectroscopic characteristics can be predicted based on its structure and data

from analogous compounds.

Predicted *H NMR Spectrum

The predicted *H NMR spectrum of 2-Methylhexanamide in CDCIs would exhibit the following

signals:

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)
~5.5-6.5 Broad singlet 2H -NH:z
~2.1-2.3 Multiplet 1H -CH(CH3)-
~1.4-1.6 Multiplet 2H -CH2-CH(CH3)-
~1.2-14 Multiplet 4H -CH2-CH2-CH2-
~1.1-1.2 Doublet 3H -CH(CHb3)-
~0.8-0.9 Triplet 3H -CH2-CHs

Predicted **C NMR Spectrum

The predicted 13C NMR spectrum would show distinct signals for each of the seven carbon

atoms:
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Chemical Shift (ppm) Assignment
~ 178-180 Cc=0

~ 40-45 -CH(CHs)-

~ 35-40 -CH2-CH(CHs3)-
~ 28-32 -CH2-CH2-CH2-
~ 22-25 -CH2-CH2-CHs
~18-22 -CH(CHs)-
~13-15 -CH2-CHs

Predicted Infrared (IR) Spectrum

Key absorption bands in the IR spectrum are predicted as follows:

Wavenumber (cm—?) Intensity Assignment

N-H stretching (two bands for

~ 3350, 3180 Strong, Broad orimary amide)

~ 2960, 2870 Strong C-H stretching (aliphatic)

~ 1640-1670 Strong C=0 stretching (Amide | band)
~1620-1650 Medium N-H bending (Amide Il band)
~ 1465 Medium C-H bending (CH2)

~ 1375 Medium C-H bending (CHs)

Predicted Mass Spectrum (Electron lonization)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation
patterns for a primary amide.
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miz Predicted Fragment

129 [M]* (Molecular ion)

86 [M - CsH7]* (Loss of propyl radical)
72 [M - CaHo]* (Loss of butyl radical)
57 [CaHs]*

44 [CONH:]*

43 [CsH7]*

Fragmentation Pathway:

[CaHsNOJ*
- CsH7 >[ m/z = 86

[ [C7H1sNO]* \ - CaHo' »[ [CsHeNOJ*

m/z = 129 J miz =72

- C3HeNO [CaHq]*
>
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- C3HsNO’ [CsH7]*
m/z = 43

[CONHz]*
miz = 44

- C2H2

>

—

Caption: Predicted fragmentation pathway for 2-Methylhexanamide in mass spectrometry.

Applications and Future Directions

As a simple amide, 2-Methylhexanamide may find applications as an intermediate in organic
synthesis, a building block for more complex molecules in drug discovery, or as a component in
the formulation of various chemical products. Further research could explore its biological
activity, potential as a signaling molecule, or its utility in materials science.

Conclusion
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This technical guide has provided a detailed overview of 2-Methylhexanamide, including its
CAS registry number, physicochemical properties, plausible synthetic routes with detailed
protocols, and predicted spectroscopic data. The information presented herein is intended to
facilitate further research and development involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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